2-(3-Boc-aminophenyl)nicotinic acid
Description
2-(3-Boc-aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position of the phenyl ring attached to the 2-position of the nicotinic acid core.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)14-13(15(20)21)8-5-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSFLNFNBZJOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Boc-aminophenyl)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amine.
Coupling Reaction: The Boc-protected amine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Boc-aminophenyl)nicotinic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Deprotection: 3-aminophenyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(3-Boc-aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Boc-aminophenyl)nicotinic acid depends on its specific application. In general, the compound can interact with various molecular targets through its nicotinic acid and Boc-aminophenyl moieties. These interactions can modulate biological pathways and processes, making it a valuable tool in research.
Comparison with Similar Compounds
Key Observations :
- The Boc group in 2-(3-Boc-aminophenyl)nicotinic acid introduces steric bulk and hydrophobicity, which may reduce aqueous solubility compared to smaller substituents (e.g., methyl or fluoro groups) .
- Synthetic routes for Boc-protected derivatives often require additional steps for protection/deprotection, as seen in , where Sonogashira coupling and hydrogenation were employed for analogous Boc-containing compounds .
Pharmacological and Clinical Profiles
Key Findings :
- Nicotinic acid and its analogs reduce serum phosphorus in dialysis patients without elevating calcium levels, a critical advantage over calcium-based binders .
- The Boc group may mitigate gastrointestinal (GI) side effects (e.g., diarrhea) common in unmodified nicotinic acid, as protective groups can slow metabolic activation .
- Lipid-modulating effects (e.g., HDL elevation) are prominent in nicotinic acid but remain uncharacterized in Boc-modified derivatives .
Metabolic and Stability Considerations
- Oxidation Pathways : Unmodified nicotinic acid undergoes bacterial oxidation via Pseudomonas fluorescens, involving ring cleavage and CO₂ production . The Boc group may alter susceptibility to such degradation, enhancing metabolic stability.
- Uric Acid Interaction : Nicotinic acid derivatives can elevate serum uric acid, a risk factor in chronic kidney disease . The Boc group’s influence on this pathway is unexplored but warrants investigation.
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